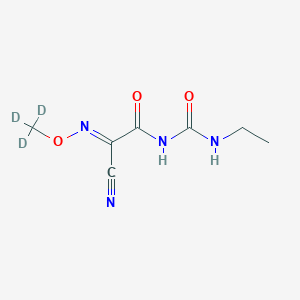

(E)-2-(3-ethylureido)-N-(methoxy-d3)-2-oxoacetimidoyl cyanide

Übersicht

Beschreibung

Demethylxanthohumol ist ein Prenylchalcon, das aus Hopfen (Humulus lupulus) gewonnen wird. Es ist eine natürlich vorkommende Verbindung, die in den Drüsenhaaren von Hopfen vorkommt und für seine verschiedenen biologischen Aktivitäten bekannt ist, darunter antioxidative, entzündungshemmende und krebshemmende Eigenschaften . Demethylxanthohumol ist strukturell ähnlich wie Xanthohumol, jedoch ohne die 6'-O-Methylgruppe, die zu seinen einzigartigen Eigenschaften beiträgt .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Demethylxanthohumol kann aus dem kommerziell erhältlichen Phloracetophenon (1-(2,4,6-Trihydroxyphenyl)ethanon) durch eine Reihe chemischer Reaktionen synthetisiert werden. Die Synthese umfasst die folgenden Schritte :

- Prenylierung von Phloracetophenon unter Bildung eines prenylierten Zwischenprodukts.

- Cyclisierung des prenylierten Zwischenprodukts unter Bildung der Chalconstruktur.

- Reinigung und Isolierung von Demethylxanthohumol.

Industrielle Produktionsmethoden

Die industrielle Produktion von Demethylxanthohumol kann durch mikrobielle Biosynthese unter Verwendung gentechnisch veränderter Hefestämme erreicht werden. Die Brauhefe Saccharomyces cerevisiae kann genetisch modifiziert werden, um Demethylxanthohumol aus Glucose zu produzieren, indem biosynthetische Pfade ausbalanciert, die Vorläuferversorgung verbessert und die Prenylierungseffizienz optimiert wird .

Chemische Reaktionsanalyse

Arten von Reaktionen

Demethylxanthohumol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Demethylxanthohumol kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Demethylxanthohumol in reduzierte Derivate umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Demethylxanthohumol-Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und andere Peroxide.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) können verwendet werden.

Substitution: Verschiedene Reagenzien können verwendet werden, abhängig von der gewünschten Substitution, wie Halogene oder Alkylgruppen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Demethylxanthohumol, die jeweils unterschiedliche biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Demethylxanthohumol hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.

Wirkmechanismus

Demethylxanthohumol übt seine Wirkungen durch verschiedene molekulare Ziele und Pfade aus. Es wurde gezeigt, dass es:

Oxidativen Stress hemmt: Indem es freie Radikale abräumt und die antioxidativen Abwehrkräfte verstärkt.

Entzündungswege moduliert: Indem es proinflammatorische Zytokine und Enzyme hemmt.

Apoptose induziert: Indem es apoptotische Pfade in Krebszellen aktiviert.

Wissenschaftliche Forschungsanwendungen

Demethylxanthohumol has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its effects on cellular processes and signaling pathways.

Industry: Used in the brewing industry to enhance the flavor and health benefits of beer.

Wirkmechanismus

Target of Action

Cymoxanil-d3, also known as (E)-2-(3-ethylureido)-N-(methoxy-d3)-2-oxoacetimidoyl cyanide, is primarily used as a fungicide . It is designed to control pathogens on a range of crops . The primary targets of Cymoxanil-d3 are various types of fungi, including foliar late blight, downy mildew, and powdery mildew . These fungi are responsible for diseases that can significantly reduce crop yield and quality.

Mode of Action

It is known that the compound interferes with the normal functioning of the fungi, thereby inhibiting their growth and reproduction . The compound is used mainly in mixtures with protectants and/or systemic fungicides .

Biochemical Pathways

This disruption prevents the fungi from growing and reproducing effectively, thereby controlling the spread of fungal diseases .

Pharmacokinetics

Cymoxanil-d3 is highly soluble in water and considered quite volatile . It has a low potential for leaching to groundwater and is non-persistent in soil and water systems . The compound is moderately toxic to mammals and may cause adverse effects on reproduction/development . It has a high potential to bio-concentrate .

Result of Action

The primary result of the action of Cymoxanil-d3 is the effective control of fungal diseases in crops . By inhibiting the growth and reproduction of fungi, the compound helps to maintain crop health and productivity. It is moderately toxic to most aquatic organisms, earthworms, and honeybees, but less so to birds .

Action Environment

The action of Cymoxanil-d3 can be influenced by various environmental factors. For instance, its solubility in water and volatility can affect its distribution in the environment . The compound has a low potential for leaching to groundwater, suggesting that it is less likely to contaminate water sources . It is also worth noting that the compound is moderately toxic to mammals and has a high potential to bio-concentrate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Demethylxanthohumol can be synthesized from commercially available phloracetophenone (1-(2,4,6-trihydroxyphenyl)ethanone) through a series of chemical reactions. The synthesis involves the following steps :

- Prenylation of phloracetophenone to form a prenylated intermediate.

- Cyclization of the prenylated intermediate to form the chalcone structure.

- Purification and isolation of demethylxanthohumol.

Industrial Production Methods

Industrial production of demethylxanthohumol can be achieved through microbial biosynthesis using engineered yeast strains. The brewing yeast Saccharomyces cerevisiae can be genetically modified to produce demethylxanthohumol from glucose by balancing biosynthetic pathways, enhancing precursor supply, and optimizing prenylation efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Demethylxanthohumol undergoes various chemical reactions, including:

Oxidation: Demethylxanthohumol can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert demethylxanthohumol into reduced derivatives.

Substitution: Substitution reactions can introduce different functional groups into the demethylxanthohumol molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of demethylxanthohumol, each with distinct biological activities .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Xanthohumol: Ein Prenylchalcon mit einer 6'-O-Methylgruppe, bekannt für seine krebshemmenden und entzündungshemmenden Eigenschaften.

Isoxanthohumol: Eine verwandte Verbindung mit ähnlichen biologischen Aktivitäten.

8-Prenylnaringenin: Ein weiteres Prenylflavonoid mit östrogener Aktivität.

Einzigartigkeit

Demethylxanthohumol ist einzigartig aufgrund des Fehlens der 6'-O-Methylgruppe, die zu seinen besonderen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen beiträgt .

Eigenschaften

IUPAC Name |

(1E)-2-(ethylcarbamoylamino)-2-oxo-N-(trideuteriomethoxy)ethanimidoyl cyanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-3-9-7(13)10-6(12)5(4-8)11-14-2/h3H2,1-2H3,(H2,9,10,12,13)/b11-5+/i2D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERJKGMBORTKEO-SGEHABMCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC(=O)C(=NOC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O/N=C(\C#N)/C(=O)NC(=O)NCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

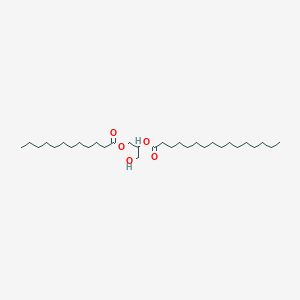

![Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026107.png)

![9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester](/img/structure/B3026108.png)

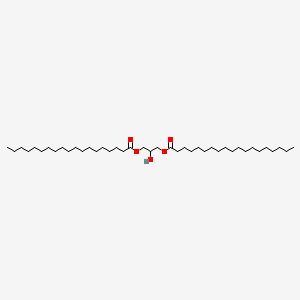

![9Z-octadecenoic acid, 2-[(1-oxoheptadecyl)oxy]-1-[[(1-oxoheptadecyl)oxy]methyl]ethyl ester](/img/structure/B3026109.png)

![(alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester](/img/structure/B3026114.png)

![(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron](/img/structure/B3026116.png)

![9Z-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026125.png)

![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)